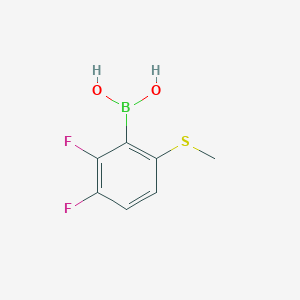

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

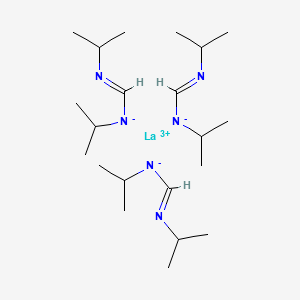

“(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” is a boronic acid derivative . It has a molecular weight of 204.01 . The IUPAC name for this compound is (2,6-difluoro-3-(methylthio)phenyl)boronic acid . The InChI code for this compound is 1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 .

Synthesis Analysis

While specific synthesis methods for “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” were not found, boronic acids and their esters are generally synthesized through various borylation approaches . One prominent method is the asymmetric hydroboration reaction . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” can be represented by the InChI code 1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 .Chemical Reactions Analysis

Boronic acids and their esters, including “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .科学研究应用

Suzuki–Miyaura Coupling

Boronic acids, including “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. It’s widely used in organic chemistry for the synthesis of various organic compounds .

Synthesis of Biaryl Derivatives

Boronic acids can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . These derivatives have various applications in medicinal chemistry and materials science .

Synthesis of Fluorodiazaborinines

Boronic acids can be used to synthesize conjugated fluorodiazaborinines . These compounds can be used for the detection of explosives .

Protodeboronation

Boronic acids can undergo protodeboronation , a process that involves the removal of the boron moiety . This process can be used in the synthesis of various organic compounds .

Synthesis of Liquid Crystalline Compounds

Boronic acids can be used in the synthesis of novel liquid crystalline compounds . These compounds have applications in the field of materials science .

Synthesis of Organic Semiconductors

Boronic acids can be used in the synthesis of organic semiconductors . These materials are used in various electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

安全和危害

“(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” is considered hazardous . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

未来方向

The future directions for “(2,3-Difluoro-6-(methylthio)phenyl)boronic acid” and other boronic acids and their esters lie in the development of new synthetic applications. There is a need for more protocols on the functionalizing deboronation of alkyl boronic esters . The introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry .

作用机制

Target of Action

The primary target of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this pathway, contributing to the formation of new carbon-carbon bonds .

Pharmacokinetics

They are readily prepared and their properties can be tailored for application under specific conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid, like other boronic acids, are influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . It’s important to note that the stability of boronic acids can present challenges when it comes to removing the boron moiety at the end of a sequence if required .

属性

IUPAC Name |

(2,3-difluoro-6-methylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDVENOQLUXIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)SC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Difluoro-6-(methylthio)phenyl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)

![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)

![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)

![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)